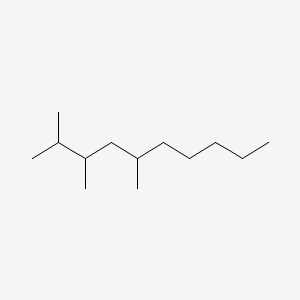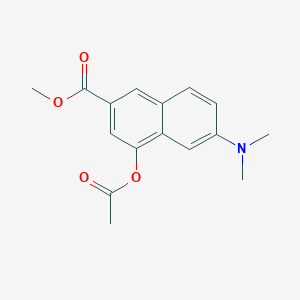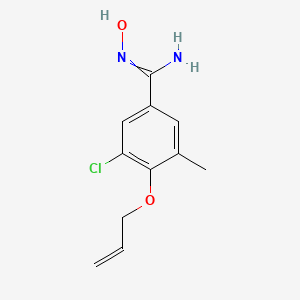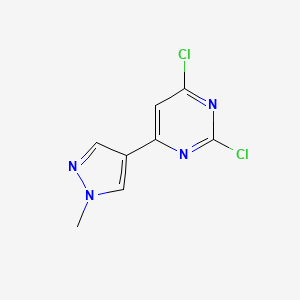
2,3,5-Trimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of hydrocarbons and is known for its relatively high molecular weight of 184.3614 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methyl groups at the specified positions. This can be achieved using Friedel-Crafts alkylation, where decane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, this compound can be extracted and refined from natural petroleum sources. The process involves distillation and purification to isolate the desired compound from other hydrocarbons present in crude oil .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyldecane has several applications in scientific research:
Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyldecane primarily involves its interaction with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in various applications, such as its use as a solvent or in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
2,3,5-Trimethyldecane can be compared with other similar compounds, such as:
- 2,2,3-Trimethyldecane
- 2,5,6-Trimethyldecane
- 2,3,4-Trimethyldecane
These compounds share similar molecular structures but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .
Propiedades
Número CAS |
62238-11-3 |
|---|---|
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,3,5-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-12(4)10-13(5)11(2)3/h11-13H,6-10H2,1-5H3 |
Clave InChI |
AQDNBRMRIRTYIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)CC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)









